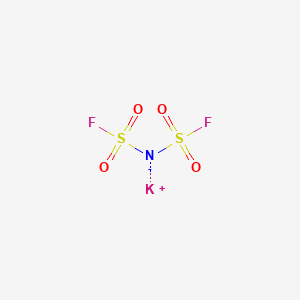

双(氟磺酰)胺钾

描述

Potassium bis(fluorosulfonyl)amide (KFSA) is a compound with the molecular formula F2KNO4S2 . It is also known by other names such as Potassium bis(fluorosulfonyl)imide and potassium;bis(fluorosulfonyl)azanide . The molecular weight of KFSA is 219.23 g/mol .

Synthesis Analysis

The synthesis of KFSA involves the reaction of fluoroalkanesulfonamides and fluoroalkylsulfonyl fluorides . In a study, it was found that KFSA can be incorporated into KPF6 electrolytes to improve the cycling performance of graphite .Molecular Structure Analysis

The molecular structure of KFSA includes two fluorosulfonyl groups attached to an amide nitrogen . The InChI representation of the molecule isInChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 . Chemical Reactions Analysis

KFSA has been used as an electrolyte additive in various battery chemistries. It forms a stable solid electrolyte interface (SEI) at the Li anode when used as an additive in nonaqueous electrolytes . This improves the reversibility of Li anodes and the cycling performance of batteries .Physical And Chemical Properties Analysis

KFSA is a compound with a molecular weight of 219.23 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of KFSA are 218.88738764 g/mol . The topological polar surface area of the compound is 86 Ų .科研应用

1. 能源存储和电池

双(氟磺酰)胺钾在能源存储和电池领域显示出显著的潜力。研究表明,它在改善钾二次电池性能方面发挥了作用。例如,使用基于双(氟磺酰)胺的离子液体电解质显著提高了钾电池中锡负极的容量保持(Yamamoto & Nohira, 2020)。此外,双(氟磺酰)胺钾已被用于高浓度电解质溶液中的4 V级钾离子电池,展示了增强的库仑效率和循环性能(Hosaka, Kubota, Kojima, & Komaba, 2018)。

2. 电化学应用

该化合物还在各种电化学应用中发现了用途。包含钾双(氟磺酰)胺在内的新型无机离子液体已被开发。这些液体具有低熔点和宽电化学窗口,非常有前景用于电化学应用(Kubota, Nohira, Goto, & Hagiwara, 2008)。在另一项研究中,探讨了由双(氟磺酰)胺衍生的三甲基膦磷离子液体的热性能和电化学性能,表明它们在各种应用中作为电解质的潜力(Tsunashima, Sakai, & Matsumiya, 2014)。

3. 结构和分子研究

双(氟磺酰)胺钾也是结构和分子研究的研究对象。已对包括双(氟磺酰)胺钾在内的碱金属双(氟磺酰)胺的多形性进行了研究,提供了有关其多形性行为和潜在应用的见解(Matsumoto, Oka, Nohira, & Hagiwara, 2013)。此外,已分析了双(氟磺酰)胺阴离子的构象景观,阐明了其灵活的分子结构及对离子液体的影响(Lopes, Shimizu, Pádua, Umebayashi, Fukuda, Fujii, & Ishiguro, 2008)。

4. 离子液体开发

双(氟磺酰)胺钾在新型离子液体的开发中发挥了关键作用。研究重点是基于双(氟磺酰)胺阴离子创建低粘度和高导电性的磷离子液体,突出了它们作为电解质的潜力(Tsunashima, Kawabata, Matsumiya, Kodama, Enomoto, Sugiya, & Kunugi, 2011)。另一项研究涉及使用双(氟磺酰)胺钾合成钾单阳离子离子液体电解质,用于钾离子电池,展示了其高电化学稳定性和适用于高能量密度电池的特性(Yamamoto, Chen, Kubota, Matsumoto, & Hagiwara, 2020)。

Safety And Hazards

未来方向

KFSA has shown promise in improving the performance of batteries, particularly lithium-sulfur batteries . Its use as an electrolyte additive in nonaqueous electrolytes has been found to improve the reversibility of Li anodes and the cycling stability of batteries . This suggests potential future applications of KFSA in the development of high-performance batteries.

性质

IUPAC Name |

potassium;bis(fluorosulfonyl)azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F2NO4S2.K/c1-8(4,5)3-9(2,6)7;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHEBVKPOSBNNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-](S(=O)(=O)F)S(=O)(=O)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium bis(fluorosulfonyl)amide | |

CAS RN |

14984-76-0 | |

| Record name | Imidodisulfuryl fluoride, potassium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.882 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。